Dual DNMT1 / CamA Inhibitory Potency: 7-N-Methylamine vs. Other Quinoline Modifications
In a panel of fifteen quinoline-based analogs, the methylamine-substituted compound 9 (structurally corresponding to N-methyl-1-quinolin-7-ylmethanamine) demonstrated low-micromolar inhibitory potency against both human DNMT1 and bacterial Clostridioides difficile CamA, a profile matched in the series only by the methylpiperazine analog (compound 11). Compounds lacking the N-methylamine substitution at the 7-position showed reduced or absent dual inhibition [1]. The data are derived from a controlled head-to-head screening context; quantitative IC50 values from the preprint are reported as low micromolar for compound 9.
| Evidence Dimension | DNMT1 and CamA enzyme inhibition |
|---|---|
| Target Compound Data | Compound 9 (N-methyl-1-quinolin-7-ylmethanamine): Low micromolar IC50 against both DNMT1 and CamA |
| Comparator Or Baseline | Compound 11 (methylpiperazine analog): Comparable low micromolar IC50; other 13 quinoline analogs: lower or no measurable dual inhibition |
| Quantified Difference | Compound 9 achieves dual-target inhibition; the majority of analogs (13/15) do not show comparable dual activity |
| Conditions | In vitro enzymatic assays with recombinant human DNMT1 and C. difficile CamA; specific IC50 values referenced as 'low micromolar' in the preprint |
Why This Matters
This establishes that N-methyl-1-quinolin-7-ylmethanamine possesses a rare dual-DNA-methyltransferase inhibitory profile within its chemical series, making it a prioritized tool compound for studying coupled epigenetic pathways.
- [1] Zhou, J. et al. (2024) 'Quinoline-based compounds can inhibit diverse enzymes that act on DNA', bioRxiv, 2024.04.03.587980. doi: 10.1101/2024.04.03.587980. View Source
